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molecular formula C8H6BrN B096472 2-Bromophenylacetonitrile CAS No. 19472-74-3

2-Bromophenylacetonitrile

Cat. No. B096472
M. Wt: 196.04 g/mol
InChI Key: BVCOJESIQPNOIF-UHFFFAOYSA-N
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Patent
US06710080B2

Procedure details

10.0 g (51.0 mmol) 2-bromophenylacetonitrile were dissolved in 80 ml ether and the solution was added dropwise to 5.81 g (153 mol) lithium aluminium hydride in 230 ml ether. The mixture was heated under reflux for three hours, while stirring, and, after cooling, 80 ml potassium hydroxide solution (10 wt. %) were slowly added dropwise, with vigorous stirring. After stirring overnight, the supernatant was decanted off, the residue was rinsed twice with 100 ml ether each time, the combined organic phases were dried over anhydrous magnesium sulfate and filtered and the filtrate was concentrated on a rotary evaporator (500-10 mbar). 9.48 g 2-(2-bromo-phenyl)-ethylamine (93% of theory) were obtained in this manner.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]#[N:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[K+]>CCOCC>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][NH2:10] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC#N
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.81 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
230 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted off
WASH
Type
WASH
Details
the residue was rinsed twice with 100 ml ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator (500-10 mbar)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 9.48 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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